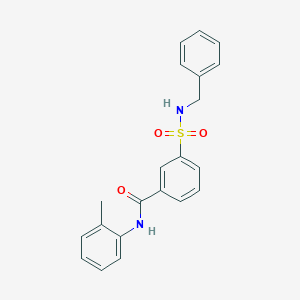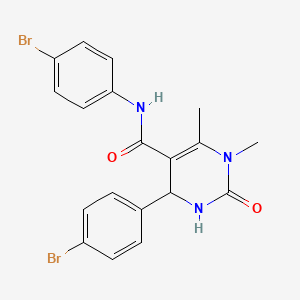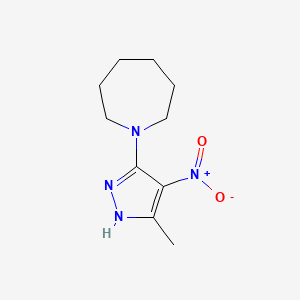
(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring attached to a methanone group, which is further connected to a 3-chloro-4,5-dimethoxyphenyl moiety. The presence of chlorine and methoxy groups on the phenyl ring imparts distinct chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 3-chloro-4,5-dimethoxybenzaldehyde reacts with piperidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated using an appropriate acylating agent, such as acetyl chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties
Medicine: Explored for its potential therapeutic effects against diseases such as leishmaniasis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt cell membrane architecture by inhibiting phospholipid metabolism and affecting the synthesis of phosphatidylcholine . This disruption can lead to the inhibition of cellular processes within parasites, making it effective against certain parasitic infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4,5-dimethoxybenzonitrile
- (3-Chloro-4,5-dimethoxyphenyl)(2,3-difluorophenyl)methanone
- (3-Chloro-4,5-dimethoxyphenyl)cyclopentylmethanone
Uniqueness
(3-Chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone stands out due to its unique combination of a piperidine ring and a methanone group attached to a chlorinated and methoxylated phenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-9-10(8-11(15)13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFIWAJHLRFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCCCC2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5080949.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B5080952.png)
![1-(2-methylphenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5080953.png)
![(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one](/img/structure/B5080962.png)



![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-[4-(methylthio)phenyl]urea](/img/structure/B5080999.png)

![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5081016.png)
![6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5081024.png)
![N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B5081041.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081047.png)
